3-(3-chlorophenyl)-1-methyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-5-carboxamide
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Overview
Description
3-(3-chlorophenyl)-1-methyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-5-carboxamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a triazole ring, and a pyrazole ring
Preparation Methods
The synthesis of 3-(3-chlorophenyl)-1-methyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-5-carboxamide typically involves multiple steps. One common method includes the reaction of 3-chlorophenyl isocyanate with isopropanol to form the intermediate compound, which is then reacted with 1-methyl-1H-pyrazole-5-carboxylic acid under specific conditions to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(3-chlorophenyl)-1-methyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-1-methyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Properties
Molecular Formula |
C16H17ClN6O |
---|---|
Molecular Weight |
344.80 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-2-methyl-N-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H17ClN6O/c1-9(2)14-18-16(21-20-14)19-15(24)13-8-12(22-23(13)3)10-5-4-6-11(17)7-10/h4-9H,1-3H3,(H2,18,19,20,21,24) |
InChI Key |
RPYZAMJJAPJMOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=NN1)NC(=O)C2=CC(=NN2C)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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